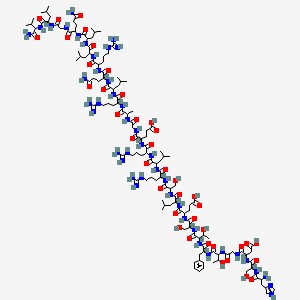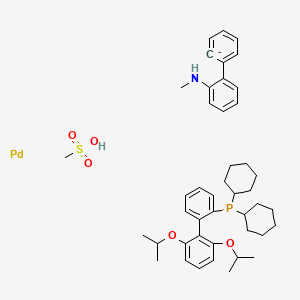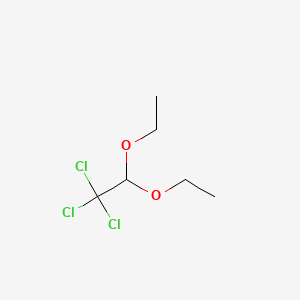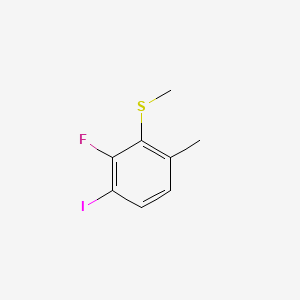![molecular formula C5H3N7 B14756619 7H-Tetrazolo[5,1-i]purine CAS No. 211-42-7](/img/structure/B14756619.png)
7H-Tetrazolo[5,1-i]purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Tetrazolo[5,1-i]purine is a heterocyclic compound that combines the structural features of both tetrazole and purine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The purine nucleus is a well-known scaffold in drug design, and the incorporation of a tetrazole ring can enhance the biological properties of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Tetrazolo[5,1-i]purine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminotetrazole with purine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7H-Tetrazolo[5,1-i]purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated tetrazole rings.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7H-Tetrazolo[5,1-i]purine involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of gamma-aminobutyric acid (GABA) receptors. The compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and seizure activity .
Comparison with Similar Compounds
7H-Tetrazolo[1,5-a]quinazoline: Another tetrazole-containing compound with anticonvulsant properties.
7H-Tetrazolo[1,5-g]purine: A closely related compound with similar biological activities.
Uniqueness: 7H-Tetrazolo[5,1-i]purine is unique due to its specific ring fusion pattern, which can influence its biological activity and chemical reactivity. The position of the tetrazole ring in the purine scaffold can lead to different interactions with biological targets, making it a valuable compound for drug design and development.
Properties
CAS No. |
211-42-7 |
|---|---|
Molecular Formula |
C5H3N7 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
9H-tetrazolo[5,1-f]purine |
InChI |
InChI=1S/C5H3N7/c1-6-3-4(7-1)8-2-12-5(3)9-10-11-12/h1-2H,(H,6,7) |
InChI Key |
IJFNQZGFYGJHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C3=NN=NN3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)

![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)



![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)

![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)


